molecular formula C22H24ClNO B4888581 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride

9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride

Cat. No. B4888581
M. Wt: 353.9 g/mol
InChI Key: KXUCEBNZEPGDBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride, also known as PFB-F, is a fluorescent probe that has been widely used in scientific research. This compound is a derivative of fluorene and has a piperidine group attached to it. The unique chemical structure of PFB-F makes it an ideal tool for studying various biological processes.

Mechanism of Action

The mechanism of action of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride involves its incorporation into cell membranes. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a lipophilic compound that can easily penetrate cell membranes and become incorporated into the lipid bilayer. Once incorporated, 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride undergoes a conformational change that results in a shift in its fluorescence properties. This shift in fluorescence can be used to monitor changes in membrane fluidity and lipid raft formation.
Biochemical and Physiological Effects:
9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride has been shown to have minimal biochemical and physiological effects on cells. Studies have shown that 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride does not affect cell viability or membrane integrity. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride has also been shown to have minimal effects on membrane protein function. These properties make 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride an ideal tool for studying various biological processes without affecting the normal functioning of cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride in lab experiments is its high sensitivity. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a highly sensitive fluorescent probe that can detect changes in membrane fluidity at very low concentrations. Another advantage of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is its ease of use. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride can be easily incorporated into cell membranes, and its fluorescence properties can be easily monitored using fluorescence microscopy.
One of the limitations of using 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is its limited stability. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a relatively unstable compound that can degrade over time. This limits the shelf life of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride and requires careful storage and handling. Another limitation of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is its limited solubility. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a lipophilic compound that is only soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride in scientific research. One potential application of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is in the study of lipid rafts in live cells. Current methods for studying lipid rafts involve the use of fixed cells, which can limit the ability to study dynamic changes in lipid raft formation. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride could be used to study lipid rafts in live cells, which would provide a more accurate representation of lipid raft formation.
Another potential application of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is in the study of membrane protein function. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride could be used to study the effect of membrane fluidity on membrane protein function. This could provide valuable insights into the mechanisms underlying various biological processes.
Conclusion:
In conclusion, 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a highly sensitive fluorescent probe that has been widely used in scientific research to study various biological processes. The unique chemical structure of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride makes it an ideal tool for studying membrane fluidity and lipid raft formation. While there are limitations to the use of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride, its high sensitivity and ease of use make it a valuable tool for studying various biological processes.

Synthesis Methods

The synthesis of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride involves a multi-step process that begins with the reaction of 9-bromo-9H-fluorene with n-butyllithium. The resulting intermediate is then reacted with piperidine and subsequently with propargyl bromide to produce the final product, 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride. The synthesis of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride has been extensively used in scientific research to study various biological processes. One of the main applications of 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is in the study of membrane fluidity. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride is a fluorescent probe that can be incorporated into cell membranes, and its fluorescence properties can be used to monitor changes in membrane fluidity. 9-[4-(1-piperidinyl)-1-butyn-1-yl]-9H-fluoren-9-ol hydrochloride has also been used to study lipid rafts, which are specialized regions of the cell membrane that are involved in signal transduction.

properties

IUPAC Name

9-(4-piperidin-1-ylbut-1-ynyl)fluoren-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO.ClH/c24-22(14-6-9-17-23-15-7-1-8-16-23)20-12-4-2-10-18(20)19-11-3-5-13-21(19)22;/h2-5,10-13,24H,1,7-9,15-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXUCEBNZEPGDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC#CC2(C3=CC=CC=C3C4=CC=CC=C42)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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